molecular formula C13H18ClNO4 B13086368 Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate

Cat. No.: B13086368
M. Wt: 287.74 g/mol
InChI Key: KSBXTDDFLRGSGN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C13H18ClNO4 It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate typically involves the esterification of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutan-2-one.

    Reduction: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can be compared with other similar compounds, such as:

    Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)propanoate: Similar structure but lacks the hydroxyl and methyl groups on the butanoate moiety.

    Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)acrylate: Contains an acrylate group instead of the butanoate ester.

    2-(6-chloro-2-methoxypyridin-3-yl)acetic acid: Lacks the ester group and has a carboxylic acid instead.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/C13H18ClNO4/c1-5-19-12(16)13(17,8(2)3)9-6-7-10(14)15-11(9)18-4/h6-8,17H,5H2,1-4H3

InChI Key

KSBXTDDFLRGSGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N=C(C=C1)Cl)OC)(C(C)C)O

Origin of Product

United States

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